N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

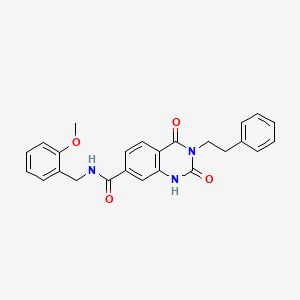

N-(2-Methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a fused bicyclic core (1,2,3,4-tetrahydroquinazoline) with substituents at positions 2, 3, 4, and 5. The 2-methoxybenzyl group at the N-position and the phenethyl group at position 3 contribute to its structural uniqueness.

Properties

Molecular Formula |

C25H23N3O4 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |

InChI Key |

YJSALCGFZZYCAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, followed by the introduction of the phenethyl and methoxybenzyl groups. Common synthetic routes may involve:

Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Introduction of the Phenethyl Group: This step often involves Friedel-Crafts acylation followed by reduction.

Attachment of the Methoxybenzyl Group: This can be done using nucleophilic substitution reactions with appropriate methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline core or the phenethyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzyl or phenethyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., methoxybenzyl chloride) and catalysts (e.g., palladium on carbon) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Predicted values based on substituent contributions using Lipinski’s rules.

Biological Activity

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound features a tetrahydroquinazoline core structure with various substituents that suggest significant potential for biological activity. Research indicates that it may exhibit anti-cancer and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O4, with a molecular weight of approximately 429.5 g/mol. The presence of functional groups such as methoxy and carboxamide enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3O4 |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | YJSALCGFZZYCAN-UHFFFAOYSA-N |

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation. For instance, it targets the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed were in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 4.5 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : It inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In vivo studies using models of acute inflammation demonstrated that treatment with this compound significantly reduced paw edema in rats.

3. Mechanistic Insights

The biological activity of this compound is believed to be mediated through:

- Binding Affinity : The compound exhibits high binding affinity to target proteins involved in cancer progression and inflammation.

- Signal Pathway Modulation : It modulates key signaling pathways like NF-kB and MAPK that are crucial for inflammatory responses and cancer cell survival.

Case Studies

Several case studies have documented the effectiveness of this compound:

- Study on Breast Cancer Cells : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models compared to control groups.

- Inflammatory Response in Animal Models : Another investigation demonstrated that this compound significantly alleviated symptoms in an arthritis model by reducing joint swelling and pain scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.